3,5-Dimethoxyaniline hydrochloride

Vue d'ensemble

Description

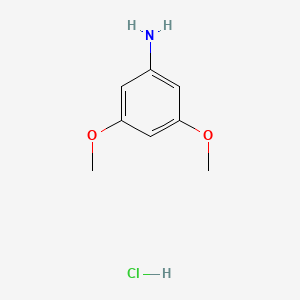

3,5-Dimethoxyaniline hydrochloride is an organic compound with the molecular formula C8H11NO2·HCl. It is a derivative of aniline, where two methoxy groups (-OCH3) are attached to the benzene ring at the 3rd and 5th positions. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Nitration of 3,5-Dimethoxybenzene: The synthesis of this compound typically begins with the nitration of 3,5-dimethoxybenzene using nitric acid and sulfuric acid. The nitration reaction introduces a nitro group (-NO2) to the benzene ring.

Reduction of Nitro Compound: The nitro group is then reduced to an amine group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Formation of Hydrochloride Salt: The resulting aniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

Reduction: Reduction reactions can convert the nitro group to an amine group, as mentioned in the preparation methods.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Cerium (IV) sulfate, hydrogen peroxide, and other oxidizing agents.

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Various electrophiles and Lewis acids.

Major Products Formed:

Oxidation: Quinones, dyes, and other oxidized derivatives.

Reduction: Aniline derivatives.

Substitution: Substituted benzene derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

3,5-Dimethoxyaniline hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its applications in scientific research include:

Synthesis of Benzimidazoles

Recent studies have demonstrated the use of 3,5-dimethoxyaniline in the synthesis of benzimidazole derivatives. The compound acts as a precursor for the acylation and nitration processes necessary to produce these derivatives, which are valuable in medicinal chemistry due to their biological activities .

Reaction with Aromatic Aldehydes

3,5-Dimethoxyaniline has been utilized in reactions with aromatic aldehydes to yield para-alkyl substituted products. This reaction showcases the compound's versatility as a nucleophile in electrophilic aromatic substitution reactions, making it useful for synthesizing complex organic molecules .

Pharmaceutical Applications

The compound's structure allows it to be involved in drug development processes:

Antiparasitic Research

In medicinal chemistry, derivatives of 3,5-dimethoxyaniline have been explored for their potential antiparasitic properties. A study highlighted the optimization of compounds containing the 5-amino-1,2,3-triazole core derived from this aniline, demonstrating improved potency against Trypanosoma cruzi, the causative agent of Chagas disease .

Mutagenicity Studies

Research has also focused on the mutagenicity associated with aniline derivatives. It was noted that while some compounds derived from 3,5-dimethoxyaniline showed promising biological activity, concerns regarding their potential mutagenic effects necessitate careful evaluation during drug development .

Agrochemical Applications

This compound is also significant in the agrochemical industry:

Crop Protection Products

The compound is incorporated into formulations aimed at enhancing the efficacy of crop protection products. Its ability to modify chemical properties makes it valuable for improving the performance of pesticides and herbicides .

Data Table: Summary of Applications

Case Studies and Findings

- Synthesis of Benzimidazoles : In a study conducted at the University of New South Wales, researchers synthesized various benzimidazole derivatives using 3,5-dimethoxyaniline as a starting material through acylation followed by nitration processes .

- Antiparasitic Activity : A novel series of compounds derived from 3,5-dimethoxyaniline was tested against Trypanosoma cruzi in vitro and demonstrated significant activity with a pEC50 > 6, indicating strong potential for therapeutic use in Chagas disease .

Mécanisme D'action

The mechanism by which 3,5-Dimethoxyaniline hydrochloride exerts its effects depends on its specific application. For example, in the synthesis of dyes, it acts as a precursor that undergoes further chemical reactions to form colored compounds. In pharmaceutical applications, it may interact with biological targets to produce therapeutic effects. The molecular targets and pathways involved vary based on the specific use case.

Comparaison Avec Des Composés Similaires

3,4-Dimethoxyaniline hydrochloride

2,6-Dimethoxyaniline hydrochloride

3,5-Dimethylaniline hydrochloride

Activité Biologique

3,5-Dimethoxyaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₈H₁₂ClNO₂

- Molecular Weight : 189.64 g/mol

- CAS Number : 40891-33-6

This compound is a methoxy-substituted aniline derivative. The presence of methoxy groups enhances the electron density on the aromatic ring, which is crucial for its reactivity and biological activity.

Synthesis

The synthesis of 3,5-dimethoxyaniline typically involves the methylation of aniline derivatives. One common method includes:

- Starting Material : Aniline

- Reagents : Methyl iodide or dimethyl sulfate

- Catalyst : Potassium carbonate

- Solvent : Acetone or ethanol

The reaction proceeds under reflux conditions to yield 3,5-dimethoxyaniline, which is then converted to its hydrochloride form through reaction with hydrochloric acid.

Antimicrobial Activity

Research indicates that 3,5-dimethoxyaniline and its derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for related compounds range from 0.5 to 8 µg/mL against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3,5-Dimethoxyaniline | TBD | Various Gram-positive bacteria |

| CBG (Cannabigerol) | 0.5 | MRSA |

| CBD (Cannabidiol) | 2 | MRSA |

Antioxidant Properties

The antioxidant activity of 3,5-dimethoxyaniline has also been investigated. Compounds with methoxy groups are known to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and anti-aging therapies .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of methoxy-substituted anilines. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, derivatives have shown effectiveness in reducing inflammation in models of arthritis and other inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various methoxy-substituted anilines against MRSA strains. Results indicated that compounds with two methoxy groups exhibited enhanced activity compared to their mono-substituted counterparts. -

Case Study on Neuroprotective Effects :

In a neurodegenerative disease model, 3,5-dimethoxyaniline was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results showed a significant reduction in cell death compared to untreated controls.

Propriétés

IUPAC Name |

3,5-dimethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-7-3-6(9)4-8(5-7)11-2;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAXHKMFVMTUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193896 | |

| Record name | Benzenamine, 3,5-dimethoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40891-33-6 | |

| Record name | Benzenamine, 3,5-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40891-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,5-dimethoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040891336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,5-dimethoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.